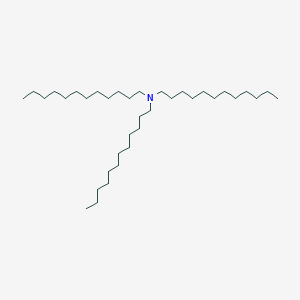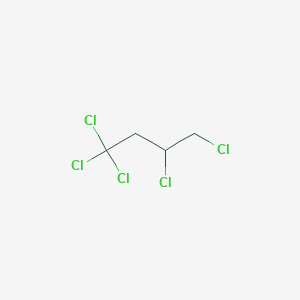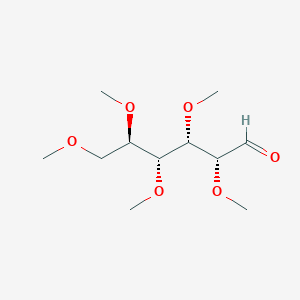
(2R,3S,4R,5R)-2,3,4,5,6-Pentamethoxyhexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R,5R)-2,3,4,5,6-Pentamethoxyhexanal is a chemical compound that has gained significant attention in scientific research due to its potential biological and medicinal properties. This compound is a member of the class of aldehydes and is commonly referred to as PMH.
作用機序
The exact mechanism of action of PMH is not fully understood, but it is believed to exert its effects by modulating various signaling pathways in the body. For example, PMH has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. PMH has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
生化学的および生理学的効果
PMH has been shown to exhibit various biochemical and physiological effects. For example, PMH has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD). PMH has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells.
実験室実験の利点と制限
PMH has several advantages for lab experiments, including its ease of synthesis and its potential use in the development of new drugs. However, there are also limitations to using PMH in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on PMH. One area of interest is the potential use of PMH in the treatment of neurodegenerative diseases. Another area of interest is the development of new drugs based on the structure of PMH. Additionally, further research is needed to fully understand the mechanism of action of PMH and its potential toxicity.
合成法
PMH can be synthesized using various methods, including the reaction of hexanal with methanol in the presence of a catalyst such as sulfuric acid. This reaction leads to the formation of PMH, which can be purified using techniques such as column chromatography.
科学的研究の応用
PMH has been extensively studied for its potential biological and medicinal properties. It has been found to exhibit various activities, including anti-inflammatory, antioxidant, and anticancer properties. PMH has also been shown to have neuroprotective effects and is being investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
14168-89-9 |
|---|---|
製品名 |
(2R,3S,4R,5R)-2,3,4,5,6-Pentamethoxyhexanal |
分子式 |
C11H22O6 |
分子量 |
250.29 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2,3,4,5,6-pentamethoxyhexanal |
InChI |
InChI=1S/C11H22O6/c1-13-7-9(15-3)11(17-5)10(16-4)8(6-12)14-2/h6,8-11H,7H2,1-5H3/t8-,9+,10+,11+/m0/s1 |
InChIキー |
LNECIKHIUGKOEZ-LNFKQOIKSA-N |
異性体SMILES |
COC[C@H]([C@H]([C@@H]([C@H](C=O)OC)OC)OC)OC |
SMILES |
COCC(C(C(C(C=O)OC)OC)OC)OC |
正規SMILES |
COCC(C(C(C(C=O)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



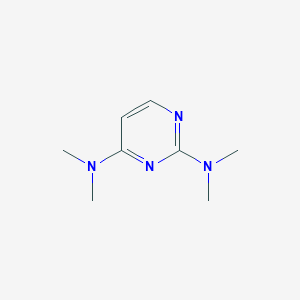
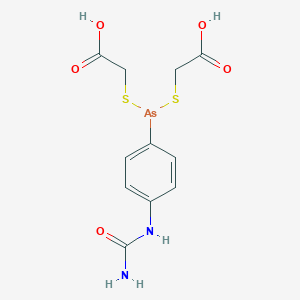

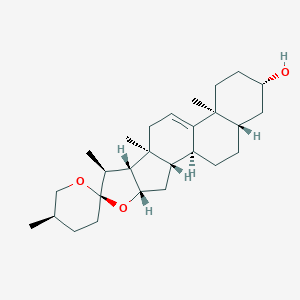
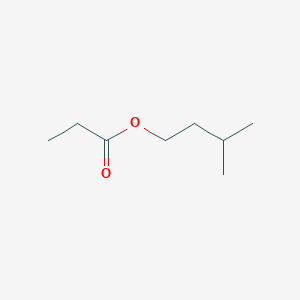
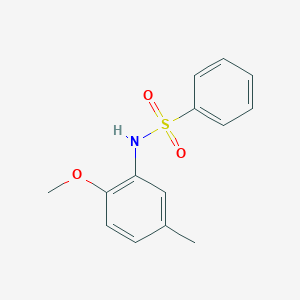
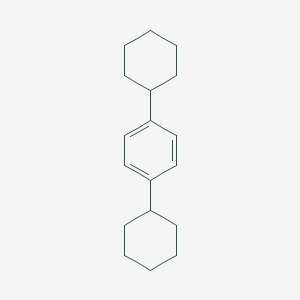
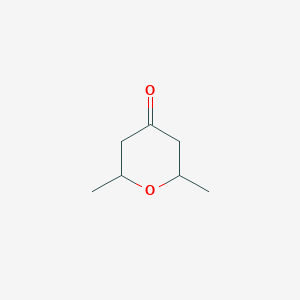
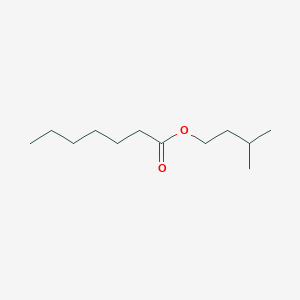
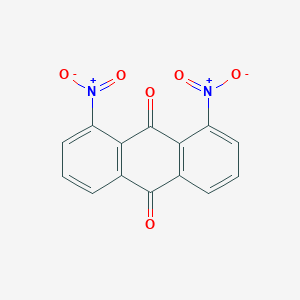
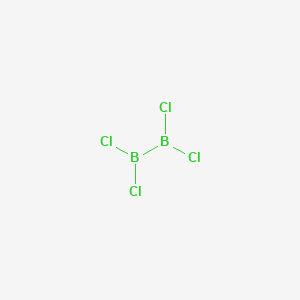
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)
